REACTION_CXSMILES
|
[O-]CC.[Na+].C(O)C.[C:8]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:9][C:10]([O:12]CC)=O.Cl[CH2:20][C:21]([NH2:23])=[O:22]>C(O)C>[O:12]=[C:10]1[CH:9]([C:8]([O:16][CH2:17][CH3:18])=[O:15])[CH2:20][C:21](=[O:22])[NH:23]1 |f:0.1.2|
|
Name
|
sodium ethoxide•ethanol
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+].C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Type
|
CUSTOM
|
Details
|
After stirring in ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling for additional 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred in ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The white solid precipitated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washed with a small amount of ethanol
|
Type
|
DISSOLUTION
|
Details
|
This white solid was dissolved in water (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (50 ml) three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
This was purified by a flash column chromatography (n-hexane:ethyl acetate=2:1→1:1)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CC1C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.63 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |